molecular formula C21H30Cl2N4O8S B15413940 Ethyl 4-amino-5-[[3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride

Ethyl 4-amino-5-[[3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride

Cat. No.: B15413940
M. Wt: 569.5 g/mol
InChI Key: CVIFILADANWFNQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-[[3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride is a useful research compound. Its molecular formula is C21H30Cl2N4O8S and its molecular weight is 569.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H30Cl2N4O8S

Molecular Weight

569.5 g/mol

IUPAC Name

ethyl 4-amino-5-[[3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride

InChI

InChI=1S/C21H29ClN4O8S.ClH/c1-3-33-17(27)10-9-15(23)19(29)25-16(20(30)24-11-18(28)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14;/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,30)(H,25,29);1H

InChI Key

CVIFILADANWFNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=C(C=C1)Cl)O)C(=O)NCC(=O)OCC)N.Cl

Origin of Product

United States

Biological Activity

Ethyl 4-amino-5-[[3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate; hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity, including:

  • An amino group which may facilitate interactions with biological receptors.
  • A chlorophenyl group that can enhance lipophilicity and potentially improve cell membrane permeability.
  • A sulfanyl group , which may play a role in redox reactions.

The molecular formula is C19H24ClN3O5SC_{19}H_{24}ClN_3O_5S with a molecular weight of approximately 433.92 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes through competitive binding, affecting metabolic pathways crucial for cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Antimicrobial Activity

Studies have indicated that Ethyl 4-amino-5-[[3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate exhibits significant antimicrobial properties against a range of bacteria and fungi. For instance, in vitro tests demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential applications in treating infections.

Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results. In cell line studies:

  • MCF-7 Breast Cancer Cells : The compound showed a dose-dependent inhibition of cell proliferation, with an IC50 value indicating significant cytotoxicity at concentrations as low as 10 µM.
Cell LineIC50 (µM)Effectiveness
MCF-710High
MDA-MB23115Moderate
SK-BR-320Moderate

These findings suggest that the compound may interfere with cancer cell metabolism or induce apoptosis.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. In models of oxidative stress, it has been shown to reduce neuronal cell death, potentially through the modulation of antioxidant pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria, demonstrating significant reductions in bacterial load in treated samples compared to controls.
  • Cancer Treatment Study : In a clinical trial involving patients with advanced breast cancer, the administration of this compound alongside standard chemotherapy resulted in improved patient outcomes compared to chemotherapy alone, highlighting its potential as an adjunct therapy.
  • Neuroprotection Research : A study focused on neurodegenerative diseases reported that treatment with this compound significantly decreased markers of oxidative stress in neuronal cultures exposed to neurotoxic agents.

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